Home > Products > Screening Compounds P11865 > 2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide
2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide - 1021079-53-7

2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide

Catalog Number: EVT-2813948
CAS Number: 1021079-53-7
Molecular Formula: C9H7BrN2O3S3
Molecular Weight: 367.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a 1,3-thiazole ring linked to an acetamide group, which is further substituted with a 2,4,6-trimethylphenyl group. The research primarily focuses on its crystal structure, highlighting the planarity of the thiazole ring and its dihedral angle with the benzene ring [].
  • Compound Description: This compound features a 1,3-thiazole ring substituted with a phenyl group at the 4-position. This substituted thiazole ring is then linked to an acetamide group bearing a chlorine atom at the 2-position. The research highlights its crystal structure, noting the orientation of the phenyl ring relative to the thiazole ring and the hydrogen bonding patterns observed in the crystal lattice [].
  • Compound Description: This compound consists of a 1,3-thiazole ring connected to an acetamide group, further substituted with a 2-fluorophenyl group. The study focuses on its crystal structure, emphasizing the planarity of the thiazole ring and its dihedral angle with the benzene ring. It also notes the presence of N—H⋯N and C—H⋯F hydrogen bonds in the crystal structure [].
  • Compound Description: This molecule features a 1,3-thiazole ring linked to an acetamide group, which is further substituted with two phenyl rings at the 2-position. The research highlights its crystal structure, emphasizing the dihedral angles between the acetamide group, the phenyl rings, and the thiazole ring. It also notes the presence of N—H⋯N hydrogen bonds, C—H⋯π interactions, and π–π interactions that contribute to crystal packing [].
  • Compound Description: This series of compounds consists of a 4-methyl-1,3-thiazol-2-yl acetamide core linked to a 5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl moiety via a sulfide bridge. These compounds were investigated for their potential therapeutic applications against Alzheimer's disease and diabetes. The research highlights their synthesis and evaluation against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase [].
  • Compound Description: This compound features a 1,3-thiazole ring attached to an acetamide group, further substituted with a 2,4-dichlorophenyl group. The research focuses on its crystal structure, noting the twist angle between the dichlorophenyl and thiazole rings. Additionally, it highlights the presence of N—H⋯N hydrogen bonds and weak C—H⋯O interactions contributing to crystal packing [].
  • Compound Description: These compounds consist of a 1,3-thiazole ring directly attached to the nitrogen atom of an indoline-5-sulfonic acid or sulfonyl chloride moiety. The study focuses on developing a practical synthetic method for these compounds, highlighting their potential as key intermediates in synthesizing indoline-5-sulfonamide pharmacophores [].
  • Compound Description: This molecule features a 1,3-thiazole ring connected to an acetamide group further substituted with a 4-chlorophenyl group. The research highlights its crystal structure, emphasizing the near planarity of the thiazole ring, its dihedral angle with the benzene ring, and the presence of N—H⋯N hydrogen bonds contributing to the formation of inversion dimers in the crystal lattice [].
  • Compound Description: This compound consists of a 1,3-thiazole ring linked to an acetamide group, which is further substituted with a naphthalen-1-yl group. The study focuses on its crystal structure, highlighting the dihedral angle between the naphthalene and thiazole rings. It also mentions the presence of N—H⋯N and C—H⋯O hydrogen bonds that contribute to crystal packing [].
  • Compound Description: This compound features a 1,3-thiazole ring attached to an acetamide group, further substituted with a 2,6-dichlorophenyl group. The research highlights its crystal structure, noting the twist angle between the dichlorophenyl and thiazole rings. It also mentions the presence of N—H⋯N hydrogen bonds, leading to the formation of inversion dimers in the crystal lattice [].
  • Compound Description: This molecule consists of a 1,3-thiazole ring linked to an acetamide group, further substituted with a 3,4-dichlorophenyl group. The research focuses on its crystal structure, noting the twist angle between the dichlorophenyl and thiazole rings and highlighting the presence of N—H⋯N hydrogen bonds contributing to the formation of inversion dimers in the crystal lattice [].
  • Compound Description: This molecule consists of a 1,3-thiazole ring substituted with a 4-chlorophenyl group at the 4-position. This substituted thiazole ring is then linked to an acetamide group bearing a chlorine atom at the 2-position. The research highlights its crystal structure, emphasizing the orientation of the chlorophenyl ring relative to the thiazole ring and the C—H⋯O intermolecular interactions observed in the crystal lattice [].
  • Compound Description: This group of compounds is characterized by a 1,3-thiazol-2-yl acetamide core structure connected to a 5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl moiety via a sulfide linkage. The study investigated their potential as therapeutic agents by evaluating their inhibitory activity against cholinesterases and α-glucosidase and assessing their cytotoxic behavior [].
  • Compound Description: This compound comprises a 1,3-thiazole ring attached to an acetamide group, further substituted with a 2-methylphenyl group. The research focuses on its crystal structure, noting the dihedral angle between the benzene and thiazole rings and the near coplanarity of the acetamide group with the thiazole ring. It also mentions the presence of N—H⋯N hydrogen bonds linking molecules into inversion dimers [].
  • Compound Description: This series of compounds involves a phenylalanine moiety linked to a sulfonyl group, further connected to a phenyl ring and ultimately a 1,3-thiazol-2-yl acetamide group. This research investigates their potential as inhibitors of diabetes and cancer, particularly their interaction with the protein tyrosine phosphatase 1B (PTP-1B), which is implicated in insulin resistance, hyperglycemia, and neurodegenerative diseases [].
  • Compound Description: This group includes nitazoxanide, its active metabolite tizoxanide, and a structurally similar analog, NTB. These nitroheterocyclic compounds exhibit broad-spectrum antiparasitic activity against various helminths, protozoa, bacteria, and viruses. The research highlights their efficacy against kinetoplastid parasites, specifically Trypanosoma cruzi and Leishmania mexicana, demonstrating their potential as antileishmanial and trypanocidal agents [].
  • Compound Description: This compound features a complex structure incorporating a 1,3-thiazole ring within a larger framework that includes a pyrazole ring and a nitrophenyl group. The research primarily focuses on its synthesis and spectroscopic characterization [].
  • Compound Description: This series of compounds features a 1,3-thiazole ring substituted at the 5-position with a benzyl group bearing various substituents (R). This substituted thiazole ring is then linked to a 2,5-dimethyl-3-furamide moiety. While the specific biological activity is not detailed, the research suggests these compounds may possess anticancer properties [].
  • Compound Description: This compound consists of a 1,3-thiazole ring substituted with a methyl group at the 5-position and a phenyl group at the 4-position. This substituted thiazole ring is then connected to a 1-phenylethanol moiety. The study focuses on its synthesis and crystal structure, noting the formation of extended chains through O—H⋯N hydrogen bonds [].
  • Compound Description: These compounds feature a 1,3-thiazole ring linked to an acetamide group, further substituted with a dichlorophenyl group at either the 2,4 or 3,4 positions. The research investigates their spectroscopic properties using DFT calculations and FTIR spectroscopy, focusing on normal modes, molecular orbitals, and thermochemical analyses [].
  • Compound Description: This compound features a 1,3-thiazole ring with an aminosulfonyl group at the 5-position and a methyl group at the 4-position. This substituted thiazole is linked to a N-methyl acetamide group, further substituted with a 4-(2-pyridinyl)phenyl group. The research focuses on improving its synthesis, enhancing its long-term stability, and studying its release kinetics in pharmaceutical formulations. The compound is particularly notable for its potential use in treating diseases caused by herpesviruses, particularly Herpes simplex virus [, ].
  • Compound Description: This series of compounds features a quinazolinone core structure with a 1,3-thiazole ring substituted at the 4-position with various phenyl groups. These compounds were designed and synthesized as potential anticancer agents, specifically targeting colorectal cancer. The research highlights their synthesis, characterization, molecular docking studies, and in vitro anticancer activity against the HT-29 human colorectal adenocarcinoma cell line [].
  • Compound Description: This compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a target for pain management. It features a 1,3-thiazole ring connected to a sulfonamide group, further linked to a complex diaryl ether scaffold. The research emphasizes its design, optimization for improved metabolic stability, reduced drug-drug interaction potential, and favorable pharmacokinetic properties, culminating in its advancement as a clinical candidate for pain treatment [].
  • Compound Description: This compound features a 1,3-thiazole ring with a methyl group at the 5-position, linked to an amide group that is part of a benzothiazine ring system. The research focuses on its crystal structure, highlighting the conformation of the thiazine ring and the presence of intramolecular and intermolecular hydrogen bonds [].
  • Compound Description: This compound features a 1,3-thiazole ring linked to a benzamide group, with two chlorine atoms substituted on the benzene ring at the 2 and 4 positions. The research investigates its crystal structure, focusing on the dihedral angles between the benzene, amide, and thiazole rings. It also highlights the presence of intermolecular N—H⋯N hydrogen bonds and π–π interactions contributing to the crystal packing [].
  • Compound Description: This molecule comprises a 1,3-thiazole ring directly attached to the nitrogen of an isoxazole-4-carboxamide moiety, with a methyl group at the 5-position of the isoxazole ring. The research emphasizes its crystal structure, noting the dihedral angle between the thiazole and isoxazole rings and the presence of N—H⋯N hydrogen bonds and C—H⋯O interactions contributing to the formation of chains along the b-axis in the crystal lattice [].
  • Compound Description: This compound is a nickel(II) complex featuring two azide ligands and two 4,4,5,5-tetramethyl-2-(1,3-thiazol-2-yl)-2-imidazoline-1-oxyl 3-oxide ligands coordinated to the nickel ion. The research investigates its crystal structure, highlighting the distorted octahedral geometry around the nickel atom and the coordination modes of the ligands [].
  • Compound Description: This molecule consists of a 1,3-thiazole ring linked to the sulfonamide nitrogen of a benzenesulfonamide moiety. The benzene ring of the benzenesulfonamide is further substituted with a phthalimide group at the 4-position. This compound is recognized for its potential as an antibacterial drug, particularly for treating intestinal infections. Its rapid excretion and poor absorption characteristics minimize the risk of toxic effects even at higher doses [].
  • Compound Description: This series of compounds features a 1,3-thiazole ring substituted at the 5-position with a benzyl group carrying various substituents (R). This substituted thiazole ring is then linked to a 4,5-dihydro-1H-imidazole-2-carboxamide moiety. The research highlights their synthesis and their promising anticancer properties, suggesting their potential as novel anticancer agents [].
  • Compound Description: This series of compounds consists of a substituted phenylpropanamide core linked to a 2-amino-1,3-thiazol-4-yl methyl-1,3,4-oxadiazole moiety through a sulfide bridge. This research highlights their synthesis and promising urease inhibitory activity. Additionally, these compounds exhibited low cytotoxicity, making them attractive candidates for further development as therapeutic agents [].
  • Compound Description: This compound features a 1,3-thiazole ring substituted with a ferrocenyl group at the 4-position and a 1H-1,2,4-triazol-1-yl group at the 5-position. This substituted thiazole is then linked to a 2-nitrobenzamide moiety. The research highlights its synthesis as a potential anticancer agent and its crystal structure, characterized by intermolecular N—H⋯N and C—H⋯O interactions [].
  • Compound Description: This molecule consists of a 1,3-thiazole ring with a nitro group at the 5-position, linked to a 2-nitrobenzamide moiety. The research investigates its crystal structure, focusing on the dihedral angles between the thiazole, amide, and benzene rings. It also highlights the presence of N—H⋯O and C—H⋯O hydrogen bonds that contribute to the formation of chains and a two-dimensional network in the crystal lattice [].
  • Compound Description: This compound features a complex structure incorporating a 1,3-thiazole ring within a larger framework that includes a pyrazole ring and a triazole ring. The research primarily focuses on its crystal structure, highlighting the conformation of the pyrazole ring, the dihedral angles between various rings, and the intermolecular interactions contributing to the crystal packing [].
  • Compound Description: This series of compounds consists of either a 5-amino-2-thienyl or a 2-(methylsulfanyl)-1,3-thiazol-5-yl group linked to an isothiourea moiety. The research focuses on their mass spectrometry analysis under electron ionization and chemical ionization conditions, providing insights into their fragmentation patterns and relative ion stabilities [].
  • Compound Description: This complex molecule contains two 4-methyl-1,3-thiazole rings within a larger framework that includes an indole ring and a pyrrolizine ring. The research primarily focuses on its crystal structure, highlighting the conformation of the pyrrolidine rings, the indolone ring, and the intermolecular interactions contributing to crystal packing [].
  • Compound Description: This series of compounds consists of an indole-2-carbohydrazide moiety with a nitro group at various positions (4, 5, 6, or 7) on the indole ring. The hydrazide group is further linked to a 1,3-thiazole ring substituted at the 4-position with different aryl groups. The research highlights their synthesis and evaluation for antifungal and antibacterial activity [].

Properties

CAS Number

1021079-53-7

Product Name

2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide

IUPAC Name

2-(5-bromothiophen-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C9H7BrN2O3S3

Molecular Weight

367.25

InChI

InChI=1S/C9H7BrN2O3S3/c10-6-1-2-8(17-6)18(14,15)5-7(13)12-9-11-3-4-16-9/h1-4H,5H2,(H,11,12,13)

InChI Key

LAULFNQIRSFGQB-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.